

# An In-depth Technical Guide to 4''-Hydroxyisojasminin: Discovery and Natural Sources

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## Compound of Interest

Compound Name: 4''-Hydroxyisojasminin

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## Abstract

This technical guide provides a comprehensive overview of the secoiridoid glucoside **4''-Hydroxyisojasminin**, focusing on its discovery, natural sources, and the methodologies for its isolation and characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by consolidating key information, including detailed experimental protocols and spectroscopic data. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.

## Discovery and Natural Occurrence

**4''-Hydroxyisojasminin** is a secoiridoid glucoside that has been identified as a natural constituent of certain plant species. The initial discovery and subsequent reports have localized this compound primarily within the *Jasminum* genus, a member of the Oleaceae family.

## Initial Discovery

While a singular definitive discovery paper for **4''-Hydroxyisojasminin** is not readily available in broad searches, its presence as a known compound is documented in reviews and phytochemical studies of *Jasminum* species. It is often listed among other secoiridoid

glucosides isolated from *Jasminum mesnyi* Hance. Research points towards its characterization as part of broader investigations into the chemical constituents of this plant.

## Natural Sources

The primary documented natural source of **4''-Hydroxyisojasminin** is the leaves of *Jasminum mesnyi* Hance, also known as primrose jasmine or Japanese jasmine.[1][2] This plant is native to Vietnam and southern China and is cultivated in other parts of the world for its ornamental and potential medicinal properties.[3] Reviews of the phytochemicals present in *Jasminum mesnyi* consistently list **4''-Hydroxyisojasminin** as one of its characteristic secoiridoid glucosides.[1][2][4]

## Physicochemical Properties

Key identifiers and properties of **4''-Hydroxyisojasminin** are summarized in the table below.

Property	Value	Reference
Chemical Name	4''-Hydroxyisojasminin	[1]
CAS Number	135378-09-5	
Molecular Formula	C <sub>26</sub> H <sub>38</sub> O <sub>13</sub>	
Molecular Weight	558.58 g/mol	
Compound Class	Secoiridoid Glucoside	[4][5]

## Experimental Protocols

The following sections detail the general methodologies employed for the extraction, isolation, and structural elucidation of secoiridoid glucosides like **4''-Hydroxyisojasminin** from their natural plant sources. These protocols are based on established techniques in phytochemistry.

### Extraction of Secoiridoid Glycosides from *Jasminum mesnyi*

A general procedure for the extraction of secoiridoid glucosides from the leaves of *Jasminum mesnyi* is as follows:

- **Plant Material Preparation:** Freshly collected leaves of *Jasminum mesnyi* are air-dried in the shade and then pulverized into a coarse powder.
- **Solvent Extraction:** The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure the complete extraction of the glycosides.
- **Concentration:** The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

## Isolation and Purification

The crude extract, containing a complex mixture of phytochemicals, is subjected to a series of chromatographic techniques to isolate **4''-Hydroxyisojasminin**.

- **Solvent Partitioning:** The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The secoiridoid glucosides are expected to concentrate in the more polar fractions (e.g., ethyl acetate and n-butanol).
- **Column Chromatography:** The enriched fraction is then subjected to column chromatography over a stationary phase like silica gel. Elution is performed with a gradient solvent system, often a mixture of chloroform and methanol or ethyl acetate and methanol, with increasing polarity.
- **Preparative High-Performance Liquid Chromatography (HPLC):** Fractions containing the compound of interest are further purified using preparative HPLC with a reversed-phase column (e.g., C18) and a mobile phase typically consisting of a mixture of methanol and water or acetonitrile and water.

## Structure Elucidation

The definitive structure of the isolated **4''-Hydroxyisojasminin** is determined through a combination of spectroscopic methods.

- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.<sup>[6][7]</sup>

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy are employed to determine the carbon-hydrogen framework of the molecule.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)  
Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons and to fully assign the structure.[\[12\]](#)

## Spectroscopic Data

While specific, experimentally derived spectroscopic data for **4''-Hydroxyisojasminin** is not widely published in readily accessible literature, the following tables provide the expected ranges and types of signals based on the known structure of secoiridoid glucosides.

### $^{13}\text{C}$ NMR Spectral Data (Expected)

Carbon Atom	Expected Chemical Shift ( $\delta$ ) ppm
Aglycone Moiety	
Carbonyls (C=O)	165-180
Olefinic (C=C)	100-150
Acetal/Hemiacetal	90-110
Oxygenated Carbons (C-O)	60-90
Aliphatic Carbons	15-60
Glucose Moiety	
Anomeric Carbon (C-1')	~100
Other Carbons (C-2' to C-6')	60-80

Table 1: Expected  $^{13}\text{C}$  NMR Chemical Shift Ranges for **4''-Hydroxyisojasminin**.

### $^1\text{H}$ NMR Spectral Data (Expected)

Proton Type	Expected Chemical Shift (δ) ppm	Multiplicity
Aglycone Moiety		
Olefinic Protons	5.0-7.5	d, t, m
Acetal/Hemiacetal Proton	4.5-5.5	d, s
Protons on Oxygenated Carbons	3.0-5.0	m
Aliphatic Protons	1.0-3.0	m
Glucose Moiety		
Anomeric Proton (H-1')	4.5-5.5	d
Other Protons (H-2' to H-6')	3.0-4.5	m

Table 2: Expected <sup>1</sup>H NMR Data for **4''-Hydroxyisojasminin**.

## Mass Spectrometry Data (Expected)

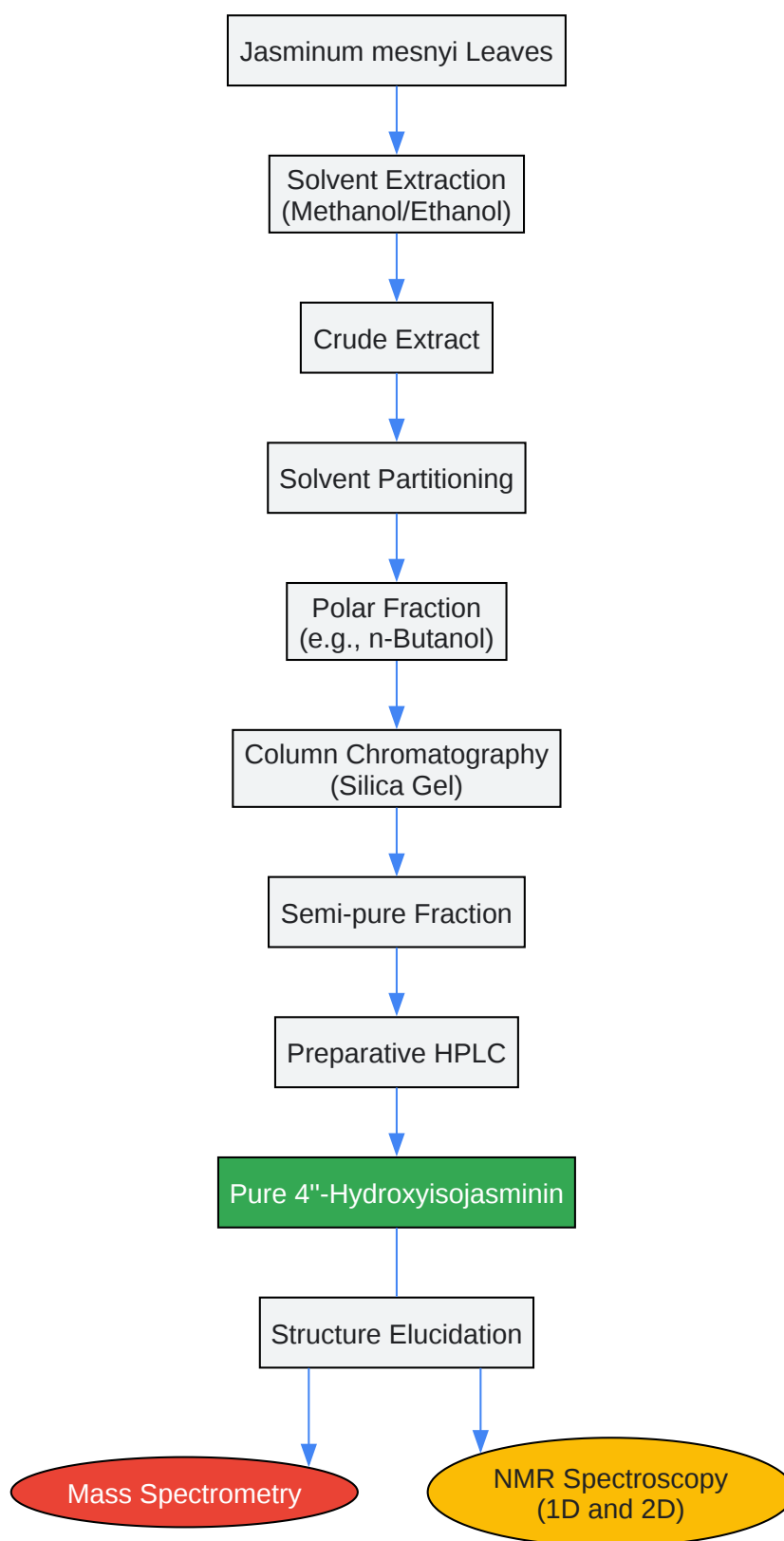
Ionization Mode	Expected Ion Peak
ESI-MS (Positive)	[M+H] <sup>+</sup> , [M+Na] <sup>+</sup> , [M+K] <sup>+</sup>
ESI-MS (Negative)	[M-H] <sup>-</sup> , [M+Cl] <sup>-</sup>

Table 3: Expected Mass Spectrometry Adducts for **4''-Hydroxyisojasminin**.

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for the isolation and identification of **4''-Hydroxyisojasminin** from *Jasminum mesnyi*.

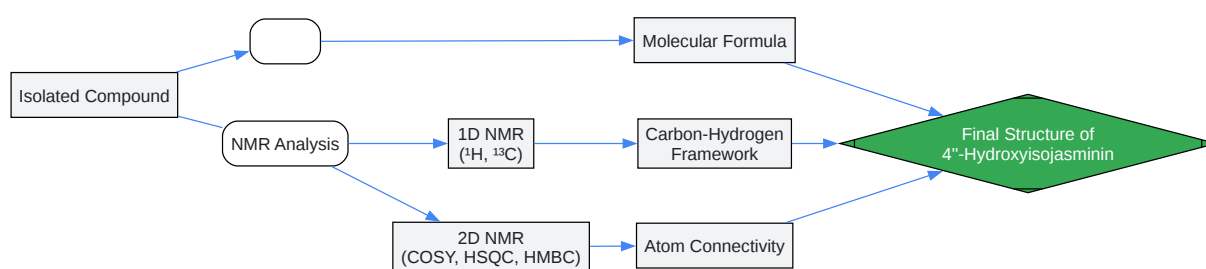


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Caption: General workflow for the isolation and identification of **4''-Hydroxyisojasminin**.

## Structure Elucidation Pathway

This diagram outlines the logical flow of spectroscopic analysis for determining the structure of an isolated natural product like **4''-Hydroxyisojasminin**.



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Caption: Logical pathway for the structure elucidation of **4''-Hydroxyisojasminin**.

## Conclusion

**4''-Hydroxyisojasminin** is a noteworthy secoiridoid glucoside found in *Jasminum mesnyi*. This guide provides a foundational understanding of its discovery, natural sources, and the standard experimental procedures for its isolation and characterization. The provided workflows and data tables serve as a practical reference for researchers engaged in the exploration of natural products for potential therapeutic applications. Further research to isolate and definitively characterize **4''-Hydroxyisojasminin** with modern spectroscopic techniques will be invaluable for fully elucidating its biological activity and potential for drug development.

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